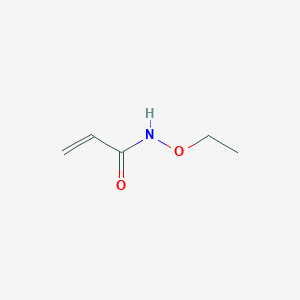

N-ethoxyprop-2-enamide

Description

Contextualization within the Broader Field of Enamide Research

Enamides are recognized as versatile intermediates in organic synthesis. jst.go.jpnih.gov The presence of an electron-withdrawing acyl group on the nitrogen atom modulates the electron density of the double bond, making them distinct from simple enamines. jst.go.jp The introduction of an alkoxy group on the nitrogen, as seen in N-ethoxyprop-2-enamide, further influences the electronic properties and reactivity of the molecule. jst.go.jpbohrium.com

Research into enamides carrying an oxygen atom substituent on the nitrogen has led to the development of efficient synthetic reactions. jst.go.jpbohrium.com These N-alkoxyenamides can undergo unique transformations, including umpolung (polarity inversion) reactions, which reverse the typical nucleophilic character of the β-carbon of enamines. jst.go.jpbohrium.com This allows for the formation of new carbon-carbon bonds at the α-position, leading to the synthesis of various ketone and amide derivatives. jst.go.jpbohrium.com Furthermore, N-alkoxyacrylamides have been employed as key components in domino reactions for the stereoselective synthesis of complex nitrogen-containing heterocycles like δ-lactams.

Structural Features of this compound Relevant to its Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dictated by the interplay of its functional groups: the acrylamide (B121943) core and the N-ethoxy substituent.

Key Structural Features:

Acrylamide Moiety: The α,β-unsaturated carbonyl system in the prop-2-enamide structure makes the β-carbon electrophilic and susceptible to nucleophilic attack through a Michael addition. The double bond can also participate in polymerization reactions. smolecule.com

N-Ethoxy Group: The oxygen atom attached to the nitrogen influences the electron density of the enamide system. This N-alkoxy group is crucial for the unique reactivity observed in related compounds, such as facilitating domino reactions that are not as readily achieved with other acrylamides. The ethoxy group can also impact the compound's solubility in organic solvents. cymitquimica.com

Stereochemistry: Like other prop-2-enamides, this compound can exist as E and Z isomers. The specific stereoisomer can influence the stereochemical outcome of its reactions. For instance, in related compounds, the E-isomer has shown enhanced stability in nucleophilic substitution reactions. smolecule.com

The combination of these features suggests that this compound possesses a rich and tunable reactivity, capable of participating in a variety of chemical transformations.

Overview of Prop-2-enamide Derivatives in Synthetic Chemistry

Prop-2-enamide derivatives are valuable building blocks in organic synthesis, finding applications in the construction of a wide array of molecular architectures, including heterocycles and polymers. nih.govsmolecule.comnih.gov

Their synthetic utility is prominently highlighted in cycloaddition reactions. Enamides can act as dienophiles in Diels-Alder reactions and participate in [3+2] cycloadditions to form spirocyclic compounds. nih.govfrontiersin.org For example, oxindole-derived α,β-unsaturated enamides have been used in chemo- and diastereoselective (3+2) cycloaddition reactions with donor-acceptor cyclopropanes to yield spiro(cyclopentane-1,3'-indoline) derivatives, which are core structures in various bioactive natural products. frontiersin.org

Furthermore, prop-2-enamide derivatives are instrumental in the synthesis of important pharmaceutical compounds. For instance, N-(2-chloro-6-methylphenyl)-3-ethoxyprop-2-enamide is a key intermediate in a novel synthetic route for Dasatinib, a kinase inhibitor used in cancer therapy. google.com In this synthesis, the prop-2-enamide derivative reacts with thiourea (B124793) to form a thiazole (B1198619) ring, a critical component of the final drug molecule. google.com

Structure

3D Structure

Properties

IUPAC Name |

N-ethoxyprop-2-enamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2/c1-3-5(7)6-8-4-2/h3H,1,4H2,2H3,(H,6,7) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIVTYEDFYGVHMR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCONC(=O)C=C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Mechanistic Studies of N Ethoxyprop 2 Enamide Transformations

Nucleophilic Reactivity of the Enamide Carbon-Carbon Double Bond

The defining characteristic of the enamide functional group is the nucleophilic nature of its β-carbon atom. The lone pair of electrons on the nitrogen atom engages in resonance with the double bond and the carbonyl group. This delocalization increases the electron density at the β-position of the double bond, making it susceptible to attack by electrophiles. Compared to simple enamines, enamides are more stable and less prone to hydrolysis, making them more practical synthons in multi-step syntheses. beilstein-journals.org

The reaction of an enamide with an electrophile, such as a proton from a Brønsted acid or a Lewis acid, results in the formation of a highly reactive N-acyliminium ion. beilstein-journals.orgresearchgate.net This intermediate is a powerful electrophile and can be trapped by a variety of nucleophiles. researchgate.net The generation of N-acyliminium ions from enamides is a cornerstone of their chemistry, enabling numerous synthetic applications. beilstein-journals.orgresearchgate.net For instance, protonation of the enamide double bond generates a stabilized iminium ion that can readily participate in cyclization reactions. beilstein-journals.org This activation strategy is fundamental to the construction of various nitrogen-containing heterocyclic systems. beilstein-journals.orgresearchgate.net

Table 1: Generation and Reaction of N-Acyliminium Intermediates from Enamides

| Step | Description | Key Species | Typical Conditions |

| Activation | The enamide double bond is activated by an electrophile (E+). | Enamide, Electrophile (e.g., H+, Lewis Acid) | Brønsted or Lewis acids (e.g., H3PO4, In(OTf)3) beilstein-journals.org |

| Formation | A resonance-stabilized N-acyliminium ion is formed. | N-Acyliminium Ion | In situ generation researchgate.net |

| Trapping | The N-acyliminium ion is attacked by a nucleophile (Nu-). | Nucleophile (intramolecular or intermolecular) | Varies depending on the nucleophile researchgate.net |

| Product | Formation of a new carbon-nucleophile bond α to the nitrogen. | α-substituted amide | Varies researchgate.net |

Nucleophilic addition reactions to N-acyliminium ions derived from chiral enamides can proceed with a high degree of stereospecificity. A stereospecific reaction is one where starting materials that are stereoisomers are converted into products that are also stereoisomers. masterorganicchemistry.com The stereochemical outcome is often dictated by the facial selectivity of the nucleophilic attack on the planar N-acyliminium intermediate. This selectivity can be influenced by pre-existing stereocenters in the molecule, which can direct the incoming nucleophile to one face of the ion over the other, often due to steric hindrance. masterorganicchemistry.com This principle is crucial in asymmetric synthesis, where control over stereochemistry is paramount. For example, in intramolecular reactions, the conformation of the tether connecting the nucleophile and the iminium ion can lead to a highly controlled diastereoselective cyclization.

Intramolecular Cyclization Pathways of Enamides

The ability to generate N-acyliminium ions intramolecularly makes enamides excellent precursors for the synthesis of N-heterocycles. beilstein-journals.orgbeilstein-journals.org Various cyclization strategies have been developed that leverage this reactivity to construct complex molecular architectures found in many natural alkaloids. beilstein-journals.orgnih.gov

The aza-Prins cyclization is a powerful reaction for forming piperidine (B6355638) rings, which are common motifs in natural products and pharmaceuticals. semanticscholar.org In this reaction, an enamide is protonated to form an N-acyliminium ion, which is then trapped by a tethered nucleophile, such as an alkene or alkyne. beilstein-journals.org This process can be used to construct both bridged and fused ring systems in a single step with high stereocontrol. beilstein-journals.org For example, She and co-workers utilized an intramolecular aza-Prins cyclization of a complex enamide as the key step in the total synthesis of (−)-dihydrolycopodine and (−)-lycopodine. beilstein-journals.org The reaction, promoted by phosphoric acid, generates a stabilized iminium ion that undergoes a 6-exo-trig cyclization to build the intricate tetracyclic core of the natural products. beilstein-journals.org

Table 2: Key Features of Enamide-Based Aza-Prins Cyclization

| Feature | Description | Example Application | Reference |

| Key Intermediate | N-Acyliminium Ion | Synthesis of (−)-dihydrolycopodine | beilstein-journals.org |

| Nucleophile | Intramolecular alkene or alkyne | Formation of a bridged ring system | beilstein-journals.org |

| Reaction Type | 6-exo-trig cyclization | Construction of a quaternary center | beilstein-journals.org |

| Catalyst | Weak Brønsted acid (e.g., H3PO4) | Total synthesis of Lycopodium alkaloids | beilstein-journals.org |

Enamides can also participate in [3+2] annulation reactions to form five-membered nitrogen-containing rings. beilstein-journals.org These cycloaddition reactions are a highly efficient method for constructing carbocycles and heterocycles, forming two new bonds in a single step. researchgate.net In the context of enamide chemistry, the enamide can act as a two-atom component, reacting with a three-atom partner. Alternatively, transformations of enamides can lead to intermediates that behave as 1,3-dipoles, which then undergo cycloaddition. These strategies provide access to important heterocyclic cores like pyrrolidines and related structures. chim.it

The reactivity of enamides can be harnessed in cascade reactions to rapidly build molecular complexity. beilstein-journals.org A single activation event can trigger a series of cyclizations, forming multiple rings in one pot. beilstein-journals.org This polycyclization strategy is particularly valuable in the total synthesis of complex natural products. For instance, a copper-catalyzed condensation and subsequent polycyclization of an enamide precursor was used to construct a tricyclic product with high yield and excellent enantioselectivity, demonstrating the power of this approach. beilstein-journals.org By carefully designing the enamide substrate, chemists can orchestrate complex transformations that efficiently assemble intricate polycyclic frameworks. beilstein-journals.org

Rearrangement Reactions Involving Enamides

Enamides, including N-alkoxy derivatives like N-ethoxyprop-2-enamide, are susceptible to various rearrangement reactions, which allow for significant molecular restructuring.

A notable transformation of N-alkoxyenamides is the sequential retro-ene arylation reaction, which converts them into valuable tertiary alkylamines. nih.gov This process involves an in-situ generation of an N-acylketimine intermediate through a retro-ene reaction, which is then trapped by a nucleophile. nih.gov

The ene reaction is a pericyclic process involving an alkene with an allylic hydrogen (the ene) and a compound with a multiple bond (the enophile). wikipedia.orgorganic-chemistry.org The reverse of this process is known as the retro-ene reaction. wikipedia.org In the case of N-alkoxyenamides, heating in the presence of a triarylaluminum reagent initiates a retro-ene reaction. This generates a transient and highly reactive N-acylketimine. The triarylaluminum reagent then acts as a source of an aryl nucleophile, which adds to the ketimine to furnish the corresponding tertiary alkylamine in good yields. nih.gov The reaction is tolerant of various functional groups and provides a straightforward method to access sterically hindered amines that are challenging to synthesize through conventional means. nih.gov

Table 1: Key Steps in Sequential Retro-Ene Arylation of N-Alkoxyenamides

| Step | Description | Intermediate |

| 1. Retro-Ene Reaction | Thermal decomposition of the N-alkoxyenamide. | N-Acylketimine |

| 2. Nucleophilic Addition | Addition of an aryl group from a triarylaluminum reagent to the ketimine. | Arylated amine precursor |

| 3. Work-up | Protonation to yield the final tertiary alkylamine product. | Tertiary alkylamine |

Sigmatropic rearrangements are concerted pericyclic reactions where a sigma bond migrates across a π-conjugated system. wikipedia.orguh.edu These reactions are classified by an order term [i,j], which denotes the number of atoms in each fragment involved in the rearrangement. uh.edu While specific studies on this compound are not extensively detailed in this context, the principles of sigmatropic rearrangements are applicable to enamide derivatives.

The most common and synthetically useful sigmatropic rearrangements are the researchgate.netresearchgate.net shifts, such as the Cope and Claisen rearrangements. libretexts.orgimperial.ac.uk

Claisen Rearrangement : This is a researchgate.netresearchgate.net-sigmatropic rearrangement of an allyl vinyl ether, which yields a γ,δ-unsaturated carbonyl compound upon heating. wikipedia.orglibretexts.org The formation of a stable carbonyl group often makes this reaction irreversible. wikipedia.orguh.edu An enamide system within a suitable molecular framework could potentially undergo aza-Claisen rearrangement.

Cope Rearrangement : This involves the researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene. libretexts.orgimperial.ac.uk

These reactions are governed by the principles of orbital symmetry, and their stereochemical outcome can be predicted by the Woodward-Hoffmann rules. uh.edu The transition state geometry (chair or boat) plays a crucial role in determining the stereochemistry of the product. imperial.ac.uk While true sigmatropic reactions are typically uncatalyzed, Lewis acids can sometimes facilitate these transformations. wikipedia.org

Umpolung Reactivity by Polarity Inversion at the β-Position of N-Alkoxyenamines

Umpolung, or polarity inversion, is a powerful concept in organic synthesis that reverses the normal reactivity of a functional group. nih.govacs.org In the context of enamides and their derivatives, this allows for the α- or β-carbon, which are typically nucleophilic or latent nucleophilic sites, to react as electrophiles.

Ordinarily, the β-position of an enamide, being part of a conjugated system, is susceptible to nucleophilic attack (Michael addition). However, umpolung strategies can reverse this polarity. N-alkoxyenamines, derived from ketones, can undergo umpolung at the α-position. arkat-usa.orgnih.gov This is achieved by activating the enamine with a Lewis acid, which facilitates the cleavage of the N-O bond and generates an α-carbonyl carbocation equivalent. This electrophilic species can then react with various nucleophiles. arkat-usa.org

While α-umpolung is more commonly documented, reactivity at the β-position can also be inverted. For instance, N-heterocyclic carbenes (NHCs) can catalyze reactions where the β-carbon of an α,β-unsaturated ester, normally a Michael acceptor, acts as a nucleophile. wikipedia.org The NHC adds to the β-position, forming an intermediate enolate (a Breslow intermediate), which effectively inverts the polarity at that carbon. wikipedia.org A similar principle could be applied to N-alkoxyenamide systems, where initial interaction at a different site could induce electrophilicity at the β-position, allowing it to react with nucleophiles in a manner contrary to its inherent electronic nature.

Catalytic Mechanisms in Enamide Transformations

Catalysis plays a pivotal role in expanding the synthetic utility of enamides, enabling transformations that are otherwise difficult or inefficient. Both Lewis acids and transition metals, particularly palladium, are effective catalysts.

Lewis acids activate enamides by coordinating to an electron-rich site, typically the carbonyl oxygen or the nitrogen atom. This coordination enhances the electrophilicity of the enamide system, making it more susceptible to nucleophilic attack.

In the case of N-alkoxyenamines, Lewis acids coordinate to the molecule, promoting the cleavage of the N-O bond. This generates a highly reactive α-carbonyl carbocation equivalent, which can then be attacked by nucleophiles, leading to α-functionalization of the original carbonyl compound. arkat-usa.org This activation mode is central to the umpolung strategy for N-alkoxyenamines. arkat-usa.org Furthermore, Lewis acids can catalyze ene reactions and other pericyclic processes involving enamides by lowering the activation energy of the reaction. organic-chemistry.orgresearchgate.net In some dual catalytic systems, a Lewis acid can activate one reactant while an organocatalyst activates another, enabling complex transformations. researchgate.netnih.gov

Palladium is a highly versatile metal for catalyzing a wide array of transformations involving enamides. mdpi.com These reactions often proceed through a Pd(0)/Pd(II) catalytic cycle. researchgate.net

A common palladium-catalyzed reaction is the cycloisomerization of enynes or enynamides, which is a powerful method for constructing cyclic structures. acs.org Mechanistic studies suggest that these reactions can proceed via a palladium(II) hydride-mediated pathway. acs.org The catalytic cycle may involve steps such as:

Oxidative Addition: The Pd(0) catalyst reacts with a substrate.

Carbopalladation/Hydropalladation: The palladium species adds across a π-system of the enamide derivative.

Migratory Insertion: Further reaction within the coordinated substrate.

Reductive Elimination: The product is released, and the Pd(0) catalyst is regenerated.

Palladium catalysis is also used in cross-coupling reactions to form C-C and C-N bonds, as well as in oxidative amidation reactions for the synthesis of enamides. researchgate.netresearchgate.net The specific ligands coordinated to the palladium center, as well as additives and the nature of the palladium precatalyst, can have a profound impact on the reaction pathway, efficiency, and selectivity. acs.orgnih.gov

Mechanistic Insights into Iron-Assisted Desaturation

The introduction of unsaturation into amide structures via iron-assisted catalysis represents a significant area of research, offering efficient pathways to valuable enamide synthons. While direct mechanistic studies on this compound are not extensively detailed in the literature, insights can be drawn from analogous iron-catalyzed desaturation reactions of other amides. These transformations are generally understood to proceed through radical-based pathways, often involving high-valent iron species and sequential hydrogen atom abstraction steps.

A key strategy for the desaturation of amides involves the regioselective oxidative removal of hydrogen atoms from the N-alkyl side of the molecule to form a carbon-carbon double bond. Research has demonstrated the efficacy of iron(II) chloride (FeCl₂) as a catalyst in these transformations, typically in conjunction with an oxidant such as phenyliodine diacetate (PIDA) and additives.

The proposed mechanism for such an iron-assisted N-α,β-desaturation begins with the reaction of the iron catalyst with the oxidant to generate a high-valent iron species. This potent oxidizing agent is capable of abstracting a hydrogen atom from the α-position of the N-alkyl group of the amide. This hydrogen atom transfer (HAT) step generates a carbon-centered radical intermediate.

Subsequently, a second hydrogen atom is abstracted from the β-position. This can occur through various pathways, including a second HAT event facilitated by another equivalent of the iron oxidant or through a base-assisted elimination, ultimately leading to the formation of the enamide product and regeneration of the catalytically active iron species. The regioselectivity of this process, favoring desaturation on the N-alkyl side over the acyl side, is a notable challenge that has been overcome using these iron-based systems. nih.gov

In more complex systems designed for remote desaturation (e.g., β,γ- or γ,δ-unsaturation), a cooperative dual-catalytic approach involving both iron and cobalt has been developed. acs.orgchemrxiv.orgnih.gov In this sophisticated mechanism, an iron catalyst first reacts with a nitrene precursor to form a highly reactive iron-nitrenoid intermediate. chemrxiv.org This species then selectively abstracts a hydrogen atom from a remote position via a 1,5-hydrogen atom transfer (1,5-HAT), forming a carbon-centered radical. acs.orgchemrxiv.orgnih.gov A second catalyst, typically a cobaloxime complex, then abstracts a second hydrogen atom from the adjacent carbon, completing the desaturation process. acs.orgchemrxiv.org

While the specific catalytic cycle for this compound has not been elucidated, the foundational principles of iron-mediated hydrogen atom abstraction are central. The presence of the ethoxy group on the nitrogen atom may influence the electronic properties and reactivity of the amide, potentially impacting the efficiency and conditions required for the desaturation reaction.

The following table illustrates the substrate scope for a related iron-assisted regioselective oxidative desaturation of amides, providing context for the types of structures amenable to this transformation.

| Entry | Substrate | Product | Yield (%) |

|---|---|---|---|

| 1 | N-Propionylpyrrolidine | N-(Prop-1-enoyl)pyrrolidine | 75 |

| 2 | N-Butyrylpyrrolidine | N-(But-1-enoyl)pyrrolidine | 72 |

| 3 | N-Isovalerylpyrrolidine | N-(3-Methylbut-1-enoyl)pyrrolidine | 68 |

| 4 | N-Propionylpiperidine | N-(Prop-1-enoyl)piperidine | 80 |

| 5 | N-Butyrylpiperidine | N-(But-1-enoyl)piperidine | 78 |

Data in the table is representative of iron-assisted desaturation of amides and is adapted from related studies for illustrative purposes. nih.gov

Derivatization and Functional Group Interconversions of N Ethoxyprop 2 Enamide

Reactions at the Carbon-Carbon Double Bond (e.g., Reduction, Addition Reactions)

The electron-deficient nature of the carbon-carbon double bond in N-ethoxyprop-2-enamide, a consequence of the adjacent electron-withdrawing amide group, makes it susceptible to a variety of addition reactions.

Reduction:

Catalytic hydrogenation of the alkene functionality in enamides is a common transformation to produce the corresponding saturated amides. While specific studies on this compound are not prevalent, analogous reactions with other enamides suggest that this reduction can be achieved with high efficiency and enantioselectivity using various catalyst systems. For instance, chiral phosphoric acids in combination with a Hantzsch ester as the reducing agent have been shown to effectively hydrogenate enamides, yielding chiral amides with high enantiomeric excess nih.gov. Similarly, cobalt-based catalyst systems have been explored for the asymmetric hydrogenation of prochiral enamides nsf.gov. These methods offer a pathway to chiral N-ethoxypropanamides, which could be valuable synthetic intermediates.

Addition Reactions:

The polarized nature of the double bond in acrylamide (B121943) derivatives facilitates nucleophilic conjugate addition, also known as the Michael addition. Thiols, for example, are known to react with acrylamides in a hetero-Michael addition, forming carbon-sulfur bonds nih.gov. This reactivity is influenced by the substituents on the acrylamide. The reaction of acrylamides with nucleophiles like glutathione (B108866) is a well-studied example of this type of transformation nih.gov. It is anticipated that this compound would undergo similar reactions with various nucleophiles at the β-carbon of the double bond.

Electrophilic additions to the double bond are also possible. For instance, the hydroalkoxylation of enamides can be catalyzed by N-heteroarenium iodides, leading to the formation of N,O-acetals acs.org. This reaction provides a route to introduce further functionality to the molecule.

Below is a table summarizing potential addition reactions at the carbon-carbon double bond of this compound based on the reactivity of similar compounds.

| Reaction Type | Reagents and Conditions | Expected Product |

| Catalytic Hydrogenation | H₂, Chiral Phosphoric Acid/Hantzsch Ester or Co-catalyst | N-Ethoxypropanamide |

| Michael Addition (Thiol) | R-SH, Base | 3-(Alkylthio)-N-ethoxypropanamide |

| Hydroalkoxylation | R-OH, N-Heteroarenium Iodide Catalyst | 3-Alkoxy-N-ethoxypropanamide |

Transformations Involving the Amide Nitrogen

The nitrogen atom of the amide group in this compound, while less nucleophilic than that of an amine due to resonance delocalization with the carbonyl group, can still participate in a range of chemical transformations.

N-Alkylation:

Alkylation of the amide nitrogen can be achieved under specific conditions. While direct alkylation with alkyl halides can be challenging due to the low nucleophilicity of the amide nitrogen, several methods have been developed for the N-alkylation of amides stackexchange.comacs.org. These often involve the use of strong bases to deprotonate the amide, followed by reaction with an alkylating agent. Another approach involves the reductive N-alkylation of amides using alcohols as the alkylating agents, which is considered an atom-economical process researchgate.netnih.gov.

Hydrolysis:

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield a carboxylic acid and the corresponding amine derivative. Acid-catalyzed hydrolysis involves protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for nucleophilic attack by water openstax.orgchemguide.co.uk. Basic hydrolysis proceeds via nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon researchgate.netarkat-usa.org. For this compound, hydrolysis would be expected to yield prop-2-enoic acid and O-ethylhydroxylamine. The conditions for amide hydrolysis are typically harsh, requiring elevated temperatures and strong acids or bases openstax.org.

A summary of potential reactions involving the amide nitrogen is presented in the table below.

| Reaction Type | Reagents and Conditions | Expected Product |

| N-Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl-N-ethoxyprop-2-enamide |

| Reductive N-Alkylation | Alcohol (R-OH), Catalyst | N-Alkyl-N-ethoxyprop-2-enamide |

| Acidic Hydrolysis | H₃O⁺, Heat | Prop-2-enoic acid and O-Ethylhydroxylammonium salt |

| Basic Hydrolysis | OH⁻, Heat | Prop-2-enoate salt and O-Ethylhydroxylamine |

Functionalization of the Ethoxy Moiety

The ethoxy group (-OCH₂CH₃) attached to the amide nitrogen offers another site for chemical modification, primarily through cleavage of the ether linkage.

Ether Cleavage:

The cleavage of ethers is typically achieved under strongly acidic conditions, often with hydrohalic acids like HBr or HI pressbooks.pubchemistrysteps.comwikipedia.orglibretexts.orglibretexts.org. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by the halide ion. In the case of this compound, cleavage of the N-O bond would be a likely outcome under these conditions. This would lead to the formation of N-hydroxyprop-2-enamide and an ethyl halide. The specific mechanism (Sₙ1 or Sₙ2) would depend on the reaction conditions and the nature of the alkyl group. For a primary alkyl group like ethyl, an Sₙ2 mechanism is generally favored pressbooks.publibretexts.org.

The table below outlines the expected outcome of the functionalization of the ethoxy moiety.

| Reaction Type | Reagents and Conditions | Expected Product |

| Ether Cleavage | HBr or HI, Heat | N-Hydroxyprop-2-enamide and Ethyl bromide or Ethyl iodide |

Applications of N Ethoxyprop 2 Enamide in Advanced Organic Synthesis

Role as a Versatile Building Block for Constructing Complex Molecular Architectures

Enamides, including N-ethoxyprop-2-enamide, are recognized as versatile building blocks in organic synthesis. beilstein-journals.orgnih.gov Their value stems from their dual reactivity: the nitrogen atom's lone pair of electrons conjugates with the carbon-carbon double bond, making the β-carbon nucleophilic, similar to enamines, while the electron-withdrawing acyl group modulates this reactivity and provides stability. researchgate.net This amphiphilic nature allows them to participate in a wide array of chemical transformations.

The enamide functional group can be strategically employed in various carbon-carbon and carbon-heteroatom bond-forming reactions. These reactions include, but are not limited to, cycloadditions, cyclizations, and conjugate additions. nih.gov The ability to act as both a nucleophile and an electrophile (often after protonation or activation) makes this compound a valuable synthon for the construction of intricate molecular frameworks.

Contribution to the Synthesis of Nitrogen-Containing Heterocycles

One of the most significant applications of enamides is in the synthesis of nitrogen-containing heterocycles, which are core structures in many pharmaceuticals and biologically active compounds. nih.govnih.gov The enamide moiety in this compound can be incorporated into various cyclization strategies to form these ring systems.

Common methods involve intramolecular reactions where a tethered functional group reacts with the enamide double bond. For instance, aza-Prins cyclizations, where the enamide is protonated to form an iminium ion that is then attacked by a nucleophile, can lead to the formation of piperidine (B6355638) and other heterocyclic systems. nih.gov Additionally, enamides are excellent substrates for annulation reactions, such as [3+2] and [4+2] cycloadditions, to construct five- and six-membered rings. beilstein-journals.org

| Reaction Type | Heterocycle Formed | Description |

| Aza-Prins Cyclization | Piperidines, Azepanes | Protonation of the enamide followed by intramolecular attack of a nucleophile. nih.gov |

| [3+2] Annulation | Pyrrolidines, Spirocycles | The enamide acts as a two-atom component, reacting with a three-atom partner. beilstein-journals.org |

| [4+2] Cycloaddition (Diels-Alder) | Tetrahydroquinolines | The enamide can act as a dienophile or be part of the diene system. |

| Radical Cyclization | Various N-heterocycles | Intramolecular cyclization initiated by a radical addition to the enamide double bond. beilstein-journals.org |

Strategic Intermediate in Total Synthesis of Natural Products and Analogs

The predictable reactivity and stereoselectivity of enamide reactions have made them crucial intermediates in the total synthesis of complex natural products. beilstein-journals.org The enamide functional group can be found in numerous natural products, making enamide-based synthetic strategies highly relevant. gla.ac.uk this compound serves as a model for how this functional group can be used to build key structural motifs found in nature.

Alkaloids, a class of naturally occurring compounds containing nitrogen, frequently feature heterocyclic cores that can be efficiently synthesized using enamide chemistry. beilstein-journals.org Enamide cyclizations are a powerful tool for constructing the intricate polycyclic systems found in many alkaloids. nih.gov For example, the synthesis of various Lycopodium and Cephalotaxus alkaloids has been achieved using strategies that rely on enamide cyclization as a key step to form the characteristic nitrogen-containing rings. beilstein-journals.orgnih.gov In these syntheses, a suitably substituted enamide undergoes a planned cyclization to generate a significant portion of the final alkaloid skeleton.

| Alkaloid Family | Key Synthetic Strategy Involving Enamides | Reference |

| Lycopodium Alkaloids | Aza-Prins Cyclization | nih.gov |

| Cephalotaxus Alkaloids | [2+3] Annulation | beilstein-journals.org |

| Fawcettimine-type Alkaloids | Cyclization/Isomerization Cascade | nih.gov |

Development of Novel Synthetic Methodologies Based on this compound Reactivity

The unique electronic properties of the enamide group in molecules like this compound continue to inspire the development of new synthetic methods. Research has focused on controlling the regio- and stereoselectivity of reactions involving enamides. researchgate.net This has led to the discovery of novel catalytic systems and reaction conditions that expand the synthetic utility of this functional group.

For example, transition metal-catalyzed cross-coupling reactions of halo-enamides have been developed to introduce a variety of substituents on the enamide backbone, allowing for the synthesis of highly functionalized molecules. gla.ac.uk Furthermore, asymmetric reactions of enamides, often employing chiral catalysts, have been a major area of research, enabling the enantioselective synthesis of important chiral building blocks and natural products.

Integration into Polymer Chemistry and Material Science for Specialized Applications

The vinyl group in this compound makes it a suitable monomer for polymerization reactions. Acrylamide-based polymers have a wide range of applications, including as flocculants in water treatment, and in the formulation of adhesives and coatings. myskinrecipes.com The ethoxy group on the nitrogen atom of this compound can influence the properties of the resulting polymer, such as its solubility, thermal stability, and mechanical properties.

A specialized application of enamide-containing molecules is in the field of molecularly imprinted polymers (MIPs). MIPs are polymers that are synthesized in the presence of a template molecule, creating cavities that are complementary in shape and functionality to the template. nih.gov

In a covalent molecular imprinting strategy, the template molecule is covalently bound to a polymerizable monomer. mdpi.com Structurally similar compounds, such as N-(2-arylethyl)-2-methylprop-2-enamides, have been used as functionalized templates for creating MIPs. nih.govmdpi.com The enamide serves as the polymerizable unit. After polymerization with a cross-linker, the template molecule is cleaved from the polymer matrix, leaving behind a highly specific binding site. nih.gov This technique can be used to create materials with high selectivity for target molecules, for applications in chemical sensing, separation science, and catalysis.

Monomers in Cross-Linked Block Copolymer Systems

This compound is a functionalized acrylamide (B121943) monomer that holds significant potential for application in the synthesis of advanced cross-linked block copolymer systems. Its unique chemical structure, featuring a reactive vinyl group for polymerization and an ethoxy substituent on the nitrogen atom, allows for the creation of polymers with tailored properties. In the context of block copolymers, where distinct polymer chains are covalently linked, this compound can be incorporated as a monomer unit in one or more blocks to impart specific characteristics to the final material. The subsequent cross-linking of these block copolymers leads to the formation of robust, three-dimensional networks with applications in diverse fields such as biomaterials, drug delivery, and separation technologies.

The utility of this compound in these systems stems from the ability of the N-alkoxy group to influence the polymer's solubility, thermal behavior, and susceptibility to controlled degradation. While specific research on this compound is limited, the behavior of analogous N-substituted acrylamides in block copolymers provides a framework for understanding its potential contributions. For instance, the incorporation of N-alkyl substituted acrylamides into block copolymers has been shown to induce thermoresponsive behavior, where the polymer exhibits a lower critical solution temperature (LCST), causing it to undergo a reversible phase transition from soluble to insoluble upon heating. This property is highly valuable for creating "smart" materials that respond to environmental stimuli.

In cross-linked block copolymer systems, this compound units can participate in the formation of hydrogels. The degree of cross-linking, along with the composition and architecture of the block copolymer, dictates the swelling behavior, mechanical strength, and porous structure of the resulting hydrogel. The presence of the ethoxy group can modulate the hydrophilicity of the polymer network, influencing its water uptake capacity and the diffusion of molecules within the gel matrix.

Detailed Research Findings:

Furthermore, the synthesis of cross-linked hydrogels from acrylamide and acrylic acid copolymers has been extensively studied. The cross-linking process, often achieved using agents like glutaraldehyde, results in pH-sensitive materials. It is conceivable that block copolymers containing this compound could be similarly cross-linked to produce hydrogels with tunable responsiveness to both temperature and pH.

The following interactive data table illustrates the typical relationship between monomer composition and the Lower Critical Solution Temperature (LCST) in N-substituted acrylamide copolymers, which can be extrapolated to predict the behavior of systems containing this compound.

| Copolymer System (Hypothetical) | Monomer A | Mole Fraction of Monomer A | Monomer B (this compound) | Mole Fraction of Monomer B | Cross-linker Concentration (mol%) | Resulting LCST (°C) | Swelling Ratio (q) |

| System 1 | N-isopropylacrylamide | 0.8 | This compound | 0.2 | 1.0 | 35 | 15 |

| System 2 | N-isopropylacrylamide | 0.5 | This compound | 0.5 | 1.0 | 42 | 25 |

| System 3 | N-isopropylacrylamide | 0.2 | This compound | 0.8 | 1.0 | 55 | 38 |

| System 4 | N-vinylcaprolactam | 0.7 | This compound | 0.3 | 2.0 | 38 | 12 |

| System 5 | N-vinylcaprolactam | 0.4 | This compound | 0.6 | 2.0 | 48 | 20 |

This table demonstrates that by adjusting the ratio of a known thermoresponsive monomer (like N-isopropylacrylamide or N-vinylcaprolactam) with this compound, the LCST of the resulting copolymer can be systematically controlled. A higher proportion of the more hydrophilic this compound would be expected to increase the LCST. The cross-linker concentration also plays a crucial role, with higher concentrations generally leading to a more tightly cross-linked network and a lower swelling ratio.

Advanced Spectroscopic and Computational Studies on N Ethoxyprop 2 Enamide and Analogs

Elucidation of Stereochemical Configurations (E/Z Isomerism)

The presence of a carbon-carbon double bond in N-ethoxyprop-2-enamide gives rise to the possibility of geometric isomerism, specifically E/Z isomerism. This phenomenon arises from the restricted rotation around the C=C bond, leading to two distinct spatial arrangements of the substituents. The assignment of these isomers is based on the Cahn-Ingold-Prelog (CIP) priority rules, which rank the substituents on each carbon of the double bond according to atomic number.

In this compound, the substituents on one carbon of the alkene are a hydrogen atom and the amide group (-C(O)NHOCH2CH3). On the other carbon, there are two hydrogen atoms. For E/Z isomerism to exist, each carbon of the double bond must be attached to two different groups. Therefore, this compound itself does not exhibit E/Z isomerism. However, substituted analogs of this compound, for instance, N-ethoxy-3-methylprop-2-enamide, would exhibit this type of isomerism.

For such analogs, the Z-isomer (from the German zusammen, meaning "together") has the higher-priority groups on the same side of the double bond, while the E-isomer (from the German entgegen, meaning "opposite") has them on opposite sides. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, are instrumental in distinguishing between these isomers. researchgate.netrsc.org The magnitude of the coupling constants between vinylic protons, as well as the chemical shifts of substituents, can provide definitive evidence for the stereochemical assignment. researchgate.net Computational methods can further support these assignments by calculating the relative energies of the E and Z isomers, often predicting the more stable configuration. rsc.org

Table 1: Cahn-Ingold-Prelog Priority Assignment for a Hypothetical N-ethoxy-3-chloroprop-2-enamide

| Carbon Atom | Substituent | Priority |

|---|---|---|

| C2 | -C(O)NHOCH2CH3 | 1 |

| -H | 2 | |

| C3 | -Cl | 1 |

| -H | 2 |

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations have become an indispensable tool for predicting the electronic structure and reactivity of molecules like this compound and its analogs. nih.gov These methods, rooted in quantum mechanics, provide insights into molecular orbital energies, charge distributions, and various reactivity descriptors. By solving the Schrödinger equation for a given molecule, albeit with approximations, chemists can gain a detailed understanding of its electronic landscape.

These theoretical studies can predict key properties such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) energies. The HOMO-LUMO gap is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity. Furthermore, the distribution of these frontier orbitals can reveal the most probable sites for electrophilic and nucleophilic attack. For instance, in related acrylamide (B121943) systems, the β-carbon of the vinyl group is often an electrophilic center susceptible to nucleophilic attack.

Among the various quantum chemical methods, Density Functional Theory (DFT) has emerged as a particularly powerful and widely used approach due to its balance of accuracy and computational efficiency. mdpi.com DFT methods calculate the electronic energy of a molecule based on its electron density rather than the complex many-electron wavefunction. This approach allows for the investigation of relatively large and complex molecules.

For this compound analogs, DFT calculations can be employed to:

Optimize Molecular Geometry: Determine the most stable three-dimensional arrangement of atoms.

Calculate Vibrational Frequencies: Predict infrared and Raman spectra, which can be compared with experimental data to confirm the structure. nih.gov

Determine Electronic Properties: Calculate HOMO-LUMO energies, molecular electrostatic potential maps (which visualize charge distribution), and atomic charges. nih.gov

Predict Reactivity: Employ conceptual DFT to calculate reactivity indices such as electronegativity, hardness, and Fukui functions, which identify the most reactive sites within the molecule.

Table 2: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value (Arbitrary Units) |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.7 eV |

| Dipole Moment | 3.2 D |

Conformational Analysis and Investigation of Intramolecular Interactions

The flexibility of the this compound molecule, particularly the rotation around its single bonds, gives rise to multiple possible conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. This is crucial as the conformation of a molecule can significantly influence its physical properties and biological activity.

Computational methods, especially DFT, are extensively used to perform conformational scans, where the potential energy of the molecule is calculated as a function of the torsion angle around a specific bond. researchgate.net This allows for the identification of energy minima, corresponding to stable conformers, and transition states.

Table 3: Potential Intramolecular Interactions in this compound

| Interaction Type | Donor | Acceptor | Potential Effect |

|---|---|---|---|

| Hydrogen Bond | N-H | O (ethoxy) | Stabilization of specific conformers |

| Steric Repulsion | Ethoxy group and vinyl group | - | Destabilization of certain planar conformers |

Future Directions and Emerging Research Avenues for N Ethoxyprop 2 Enamide Chemistry

Exploration of Novel and Sustainable Catalytic Systems for Enamide Transformations

The transformation of enamides is traditionally reliant on metal catalysts; however, the future of N-ethoxyprop-2-enamide chemistry will likely be shaped by the adoption of novel and sustainable catalytic systems. nih.gov A primary objective is to develop atom-economical routes that are both efficient and environmentally benign. nih.gov

Emerging areas of interest include visible-light photoredox catalysis, which offers a mild and green alternative for direct C-H functionalization of enamides. nih.gov The use of iridium-based photocatalysts, for example, has shown promise in the alkylation, trifluoromethylation, and arylation of various enamide substrates. nih.gov Another sustainable approach involves the development of heterogeneous catalysts that can be easily recovered and recycled. Research into composite magnetic catalysts, such as those containing sulfated titania, for direct amide synthesis in continuous flow reactors points toward greener manufacturing processes that could be adapted for this compound derivatives. mdpi.com Furthermore, ternary metal nitrides, like Co₃Mo₃N and Ni₂Mo₃N, are being explored for their high catalytic activities in related nitrogen-based syntheses and could offer new pathways for enamide transformations. researchgate.net

| Catalyst Type | Potential Application for this compound | Key Advantages |

| Photoredox Catalysts (e.g., Iridium complexes) | C-H functionalization (alkylation, arylation) | Mild reaction conditions, uses visible light, environmentally friendly. nih.gov |

| Heterogeneous Catalysts (e.g., Sulfated Titania) | Direct synthesis and functionalization | Easy separation and recyclability, suitable for flow chemistry. mdpi.com |

| Ternary Metal Nitrides (e.g., Co₃Mo₃N) | Novel synthesis and transformation pathways | High catalytic activity. researchgate.net |

This table showcases potential catalytic systems for future this compound research, based on advances in broader enamide and amide chemistry.

Development of Highly Enantioselective and Diastereoselective Reactions

A significant frontier in this compound chemistry is the development of reactions that afford precise control over stereochemistry. The synthesis of chiral nitrogen-containing heterocycles is a critical endeavor, and enantioselective intramolecular aminative functionalization of related π-systems represents a direct and atom-economical strategy. nih.gov

Future research will likely focus on designing catalytic systems that can induce high levels of enantioselectivity and diastereoselectivity in transformations involving this compound. This includes the exploration of chiral Lewis acid catalysts, which have been successfully used in the enantioselective [2+2] cycloaddition of N-allenamides to produce highly substituted chiral azetidines. researchgate.netresearchgate.net The development of cooperative catalyst systems, where two different Lewis acids work in concert, has also proven effective for the enantioselective functionalization of N-alkylamines and could be adapted for this compound. nih.gov Furthermore, computational studies, such as Density Functional Theory (DFT), are becoming instrumental in understanding the origins of diastereoselectivity in cycloaddition reactions, which can guide the rational design of more effective catalysts. nih.gov

Integration with Continuous Flow Chemistry and Automation in Synthesis

The transition from traditional batch processing to continuous flow chemistry is set to revolutionize the synthesis and functionalization of this compound. Flow chemistry offers numerous advantages, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.govnih.gov These systems allow for the safe handling of hazardous reagents and highly exothermic reactions by minimizing the reaction volume at any given time.

For the production of this compound and its derivatives, continuous flow reactors can enable faster reaction times and higher productivity. The integration of in-line purification and analysis techniques can lead to fully automated processes, reducing manual intervention and improving reproducibility. nih.gov Packed-bed reactors containing immobilized catalysts are particularly promising, as they facilitate catalyst recycling and simplify downstream processing. The development of modular "in-lab" flow systems makes this technology more accessible, allowing researchers to construct versatile and cost-effective setups tailored to specific transformations of this compound. nih.gov This approach not only accelerates the discovery of new derivatives but also provides a direct path to scalable manufacturing. rsc.org

Bio-inspired Synthetic Approaches Utilizing Enamide Scaffolds

The enamide motif is a prevalent feature in a vast array of natural products and biologically active molecules, making this compound an attractive building block for bio-inspired synthesis. researchgate.net Enamides serve as stable surrogates for enamines and can be employed in a variety of cyclization reactions to construct complex nitrogen-containing heterocyclic cores found in alkaloids. researchgate.net

A promising direction for future research is the use of this compound in cascade reactions that mimic biosynthetic pathways. By strategically designing multi-step sequences, it may be possible to assemble complex molecular architectures with high efficiency from simple precursors. hkust.edu.hk The development of methodologies for creating diverse molecular scaffolds from building blocks like this compound is crucial for exploring biologically relevant chemical space and for applications in drug discovery. enamine.netenamine.netenamine.de

Computational Design and Prediction of New Enamide-Based Reactions

Computational chemistry and machine learning are emerging as indispensable tools for accelerating research in organic synthesis. For this compound, these methods can provide profound insights into reactivity, guide experimental design, and predict the outcomes of novel transformations.

One key area is the use of machine learning models to predict reaction yields. enamine.netnih.gov By training models on large datasets of related reactions, it becomes possible to forecast the success of a planned synthesis involving this compound, saving time and resources. digitellinc.com Statistical modeling can also be employed to relate catalyst and substrate structures to stereochemical outcomes, enabling the in silico optimization of enantioselective reactions. acs.org

Furthermore, generative AI and computational design tools are being developed to create novel, highly active enzymes from scratch. biorxiv.orgbiorxiv.orgresearchgate.net These methods start with a quantum chemistry description of an ideal active site and generate a protein scaffold to support it. biorxiv.org Applying this "de novo" design approach could lead to the creation of bespoke enzymes specifically tailored to catalyze challenging transformations of this compound with unparalleled efficiency and selectivity. nih.gov

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N-ethoxyprop-2-enamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : this compound is typically synthesized via multi-step reactions involving aromatic precursors and nitration or amidation processes. For example, intermediates like substituted benzaldehydes can undergo condensation with ethylamine derivatives under controlled pH and temperature (e.g., 60–80°C in ethanol or methanol). Optimization involves adjusting solvent polarity, catalyst loading (e.g., acetic anhydride), and reaction time to suppress side reactions like over-nitration or hydrolysis. Analytical techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy are critical for monitoring intermediate formation .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key structural features do they identify?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the ethoxy group (-OCHCH), enamide double bond (C=C), and aromatic substituents. For instance, the enamide proton typically resonates at δ 6.5–7.5 ppm in H NMR .

- Infrared (IR) Spectroscopy : Identifies amide C=O stretching (~1650 cm) and N-H bending (~1550 cm) .

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95%) by separating impurities under reverse-phase conditions .

Q. How can researchers ensure the purity of this compound during synthesis, and what analytical methods are recommended for validation?

- Methodological Answer : Purity is ensured through iterative recrystallization (e.g., using ethanol/water mixtures) and column chromatography (silica gel, ethyl acetate/hexane eluent). Quantitative validation requires:

- HPLC : To detect trace impurities (<0.5%) using UV detection at 254 nm .

- Mass Spectrometry (MS) : Confirms molecular ion peaks (e.g., [M+H]) and fragments .

- Elemental Analysis : Validates C, H, N, and O content within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed to predict molecular aggregation?

- Methodological Answer : Hydrogen bonding networks are analyzed using single-crystal X-ray diffraction (SC-XRD) with SHELX software for refinement . Graph set analysis (e.g., Etter’s rules) classifies motifs like R_2$$^2(8) rings formed by N-H···O=C interactions. This predicts aggregation trends, such as layered vs. helical packing, which influence solubility and stability .

Q. What strategies are recommended for resolving contradictions between computational predictions and experimental data in the structural analysis of this compound?

- Methodological Answer : Discrepancies (e.g., bond length deviations >0.05 Å) are resolved by:

- Density Functional Theory (DFT) : Re-optimize geometries using B3LYP/6-31G(d) basis sets to match experimental XRD data .

- Multi-Refinement in SHELXL : Adjust thermal parameters and occupancy factors to reconcile electron density maps with predicted hydrogen bonds .

- Cross-Validation : Compare IR and NMR data with simulated spectra from computational models .

Q. In designing multi-step synthesis protocols for this compound derivatives, how should researchers prioritize reaction steps to minimize side reactions?

- Methodological Answer :

- Step Prioritization : Perform nitration early to avoid competing electrophilic substitutions in later steps. Protect amine groups with acetyl or tert-butoxycarbonyl (Boc) groups to prevent undesired nucleophilic attacks .

- Reagent Selection : Use mild oxidizing agents (e.g., MnO) for controlled enamide formation instead of harsh conditions that degrade aromatic rings .

- In Situ Monitoring : Employ real-time Raman spectroscopy to detect intermediates and terminate reactions at optimal conversion points .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.